molecular formula C6H9BrN2 B8036736 5-bromo-1-ethyl-4-methyl-1H-imidazole

5-bromo-1-ethyl-4-methyl-1H-imidazole

Cat. No.: B8036736
M. Wt: 189.05 g/mol
InChI Key: WZAYOVQVDQMZDB-UHFFFAOYSA-N
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Description

5-bromo-1-ethyl-4-methyl-1H-imidazole: is a heterocyclic organic compound featuring a five-membered ring structure with two nitrogen atoms at non-adjacent positions. This compound is part of the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-ethyl-4-methyl-1H-imidazole typically involves the bromination of 1-ethyl-4-methyl-1H-imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis starting from readily available precursors. The process includes:

Chemical Reactions Analysis

Types of Reactions: 5-bromo-1-ethyl-4-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products:

Scientific Research Applications

Chemistry: 5-bromo-1-ethyl-4-methyl-1H-imidazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial and antifungal agent. Its derivatives are studied for their biological activity and therapeutic potential .

Industry: The compound is utilized in the production of functional materials, including catalysts and dyes for solar cells. Its versatility makes it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of 5-bromo-1-ethyl-4-methyl-1H-imidazole involves its interaction with biological targets, such as enzymes and receptors. The bromine atom and the imidazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways .

Properties

IUPAC Name

5-bromo-1-ethyl-4-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-3-9-4-8-5(2)6(9)7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAYOVQVDQMZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC(=C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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